3-Cyano-1-methylcyclobutane-1-carboxylic acid

CAS No.: 2171265-96-4

Cat. No.: VC6365942

Molecular Formula: C7H9NO2

Molecular Weight: 139.154

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2171265-96-4 |

|---|---|

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.154 |

| IUPAC Name | 3-cyano-1-methylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10) |

| Standard InChI Key | KVHZIDJLDIRBGK-KBTIHESUSA-N |

| SMILES | CC1(CC(C1)C#N)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

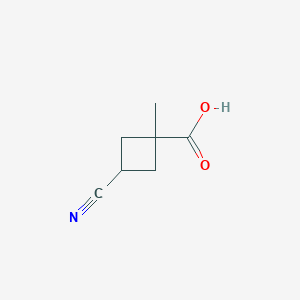

The molecular formula of 3-cyano-1-methylcyclobutane-1-carboxylic acid is C₇H₉NO₂, with a molecular weight of 139.154 g/mol. The cyclobutane ring introduces significant steric strain, which influences both its physical properties and chemical reactivity. The substituents—a methyl group at position 1, a carboxylic acid at position 1, and a cyano group at position 3—create a stereoelectronic environment that favors specific reaction pathways, such as ring-opening or functional group interconversions (Figure 1).

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.154 g/mol | |

| CAS Number | 2171265-96-4 | |

| Predicted LogP | 0.82 (Estimated) | |

| Topological Polar Surface Area | 65.7 Ų |

The compound exists as a mixture of diastereomers due to the chiral centers on the cyclobutane ring, complicating its purification and characterization. Spectroscopic data (e.g., IR, NMR) for this compound remain limited in publicly available literature, though analogous cyclobutane derivatives exhibit characteristic absorptions for -COOH (~1700 cm⁻¹) and -CN (~2250 cm⁻¹) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-cyano-1-methylcyclobutane-1-carboxylic acid typically involves multistep strategies to construct the cyclobutane ring while introducing functional groups. One plausible route, inferred from related methodologies , involves:

-

Cyclization of Precursors: A [2+2] photocycloaddition of alkenes or alkynes to form the cyclobutane core.

-

Functionalization: Sequential introduction of the methyl, cyano, and carboxylic acid groups via nucleophilic substitution or oxidation reactions.

Table 2: Representative Reaction Conditions for Cyclobutane Derivatives

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | UV light, dichloromethane | 40–60% | |

| Carboxylation | CO₂, Grignard reagent | 35–50% | |

| Cyanidation | KCN, DMF, 80°C | 25–40% |

Industrial Scalability

Industrial production faces challenges due to the compound’s thermal instability and the need for diastereomer separation. Recrystallization from polar aprotic solvents (e.g., DMSO) or chiral chromatography are common purification methods. Recent advances in flow chemistry and enzymatic resolution may enhance scalability, though no commercial production data are publicly available .

Chemical Reactivity and Functionalization

Reaction Pathways

The compound’s reactivity is governed by its strained ring and electron-withdrawing groups:

-

Carboxylic Acid Group: Participates in decarboxylation under basic conditions or forms esters/amides via nucleophilic acyl substitution .

-

Cyano Group: Undergoes reduction to amines (e.g., using LiAlH₄) or hydrolysis to carboxylic acids under acidic conditions .

-

Cyclobutane Ring: Susceptible to ring-opening via [4π] electrocyclic reactions or hydrogenolysis to yield linear alkanes .

A notable reaction involves the visible-light-mediated decarboxylation of carboxylic acids to generate alkyl radicals, which can undergo conjugate additions with electron-deficient olefins . For instance, irradiation of 3-cyano-1-methylcyclobutane-1-carboxylic acid in the presence of an iridium photocatalyst ([Ir(dF(CF₃)ppy)₂(dtbbpy)]⁺) and an olefin could yield γ-cyano-substituted cyclopropane derivatives .

Challenges and Future Directions

Current limitations include the lack of diastereoselective synthesis protocols and comprehensive toxicity profiling. Future research should prioritize:

-

Stereocontrolled Synthesis: Leveraging asymmetric catalysis or biocatalysts to isolate enantiopure forms.

-

Biological Screening: Evaluating cytotoxicity, antimicrobial activity, and pharmacokinetics in collaboration with pharmacological institutes.

-

Computational Modeling: Molecular docking studies to predict target interactions, building on methodologies used for biphenyl carboxylic acids .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume